![molecular formula C12H14O2 B3097600 3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane CAS No. 1313520-54-5](/img/structure/B3097600.png)
3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane
Overview
Description
“3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane” is a chemical compound that is part of the bicyclo[3.1.0]hexane family . Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are known for their high ring strain, which makes them valuable synthetic intermediates, but also makes their synthesis challenging .
Synthesis Analysis
The synthesis of “3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane” involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This method provides a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane” is characterized by a bicyclo[3.1.0]hexane skeleton . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane” include a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Scientific Research Applications
Antitumor Agents
A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents . These compounds have demonstrated significant effects on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .
Drug Design
3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are often present in molecules capable of acting on various biological targets and are actively used in drug design . These derivatives are often present in various natural and synthetic biologically active compounds .
Antidepressants
1-Aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine. This group includes the antidepressant amitifadine .
Analgesics
The analgesic bicifadine, which is a 1-aryl-substituted 3-ABH, is used for pain management .
Treatment of Attention-Deficit Hyperactivity Disorder (ADHD)
Centanafadine, a 1-aryl-substituted 3-ABH, is used for the treatment of ADHD .
Antiviral Properties
Protease inhibitors based on structurally related pseudopeptides show antiviral properties. Examples include boceprevir and narlaprevir, which are used in anti-hepatitis C therapy, and nirmatrelvir, a component of Paxlovid approved by FDA for the treatment of COVID-19 patients .
properties
IUPAC Name |
3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-4-9(5-3-1)8-13-10-6-11-12(7-10)14-11/h1-5,10-12H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRSDAPNEGDROZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1O2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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